2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Overview
Description
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . It is a light yellow solid at room temperature .
Preparation Methods
The synthesis of 2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be chlorinated to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one can be compared with other similar compounds such as:
7,8,9,10-Tetrahydro-5H-cyclohepta[b]indol-6-one: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
2-Bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one: The presence of a bromine atom instead of chlorine can lead to variations in its chemical and biological properties.
6,7,8,9-Tetrahydro-5H-cyclohepta[b]indol-6-one:
Properties
IUPAC Name |
2-chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSINKHBQGNMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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